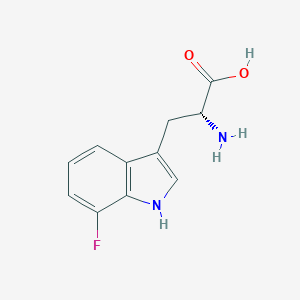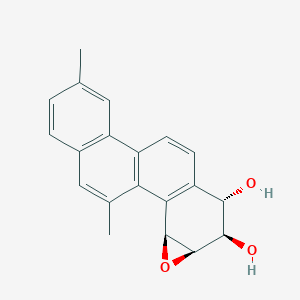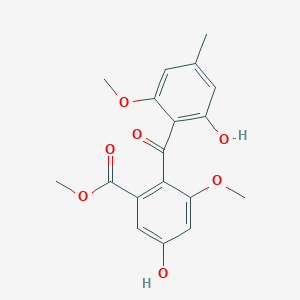
Monomethylsulochrin
Übersicht
Beschreibung
trans-3-Indoleacrylic acid: is an alpha,beta-unsaturated monocarboxylic acid derived from acrylic acid, where one of the hydrogens at position 3 is replaced by an indol-3-yl group . It is a metabolite of tryptophan and has been shown to be a moderate inhibitor of several enzymes, including tryptophan synthase, tryptophan-2,3-dioxygenase, indoleamine-2,3-dioxygenase, L-dopachrome isomerase, and xanthine oxidase .
Wissenschaftliche Forschungsanwendungen
trans-3-Indoleacrylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chromophoric L-tryptophan analog to probe the allosteric properties of tryptophan synthase.
Biology: It serves as a moderate inhibitor of enzymes involved in tryptophan metabolism.
Medicine: It has been shown to inhibit ferroptosis, a type of programmed cell death, and is being studied for its potential role in colorectal cancer
Wirkmechanismus
The mechanism by which trans-3-Indoleacrylic acid exerts its effects involves its role as an endogenous ligand of the aryl hydrocarbon receptor (AHR). Upon binding to AHR, it transcriptionally upregulates the expression of aldehyde dehydrogenase 1 family member A3 (ALDH1A3). ALDH1A3 utilizes retinal as a substrate to generate NADH, which is essential for ferroptosis-suppressor protein 1 (FSP1)-mediated synthesis of reduced coenzyme Q10 . This pathway ultimately inhibits ferroptosis and promotes cell survival .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Monomethylsulochrin interacts with various biomolecules in biochemical reactions. It has been found to inhibit the growth of Staphylococcus aureus, indicating its interaction with bacterial proteins or enzymes
Cellular Effects
This compound has shown significant effects on various types of cells. For instance, it has been found to exhibit leishmanicidal activity against promastigote and intracellular amastigote of Leishmania amazonensis . It also caused ultrastructural alterations in parasites, as observed by transmission electron microscopy .
Molecular Mechanism
Molecular modeling studies suggest that this compound can act as an inhibitor of sterol 14-alpha-demethylase (CYP51), a therapeutic target for human trypanosomiasis and leishmaniasis . This indicates that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and potential changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans-3-Indoleacrylic acid can be synthesized through the reaction of indole with acrylic acid . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of trans-3-Indoleacrylic acid generally follows similar principles to laboratory synthesis, with optimization for larger scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: trans-3-Indoleacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the alpha,beta-unsaturated system to a saturated system.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield saturated carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Indole-3-acetic acid: Another indole derivative with similar structural features but different biological activities.
Indole-3-butyric acid: Similar in structure but used primarily as a plant growth regulator.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Uniqueness: trans-3-Indoleacrylic acid is unique due to its specific inhibition of ferroptosis and its role in tryptophan metabolism. Its ability to act as an endogenous ligand for AHR and its involvement in the AHR-ALDH1A3-FSP1-CoQ10 pathway sets it apart from other indole derivatives .
Eigenschaften
IUPAC Name |
methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-9-5-12(20)16(13(6-9)23-2)17(21)15-11(18(22)25-4)7-10(19)8-14(15)24-3/h5-8,19-20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOBKBUGVMLSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




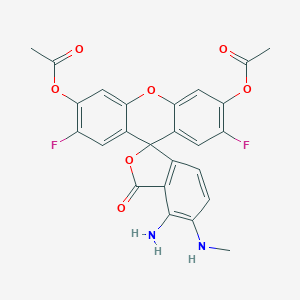


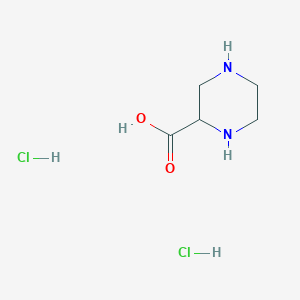
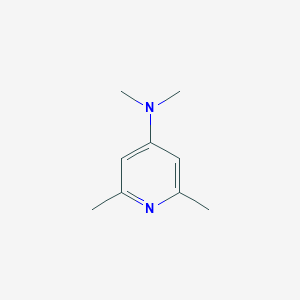

![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)
![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)
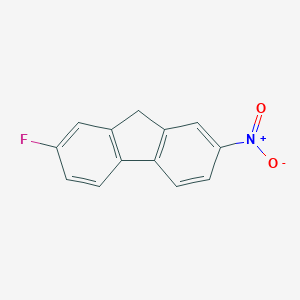
![Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate](/img/structure/B161432.png)
